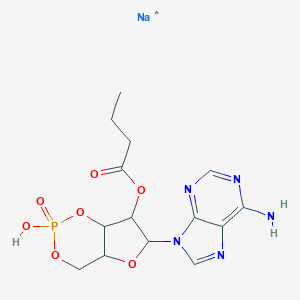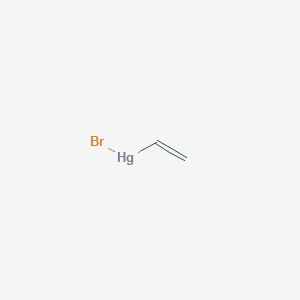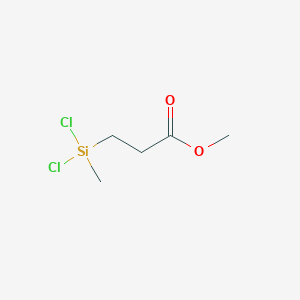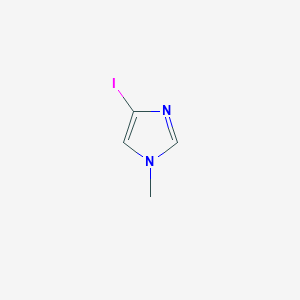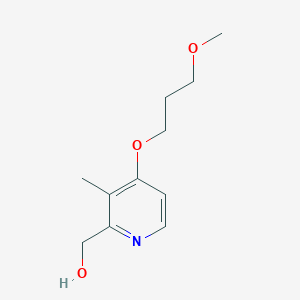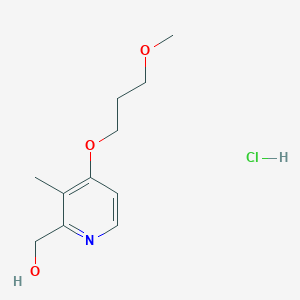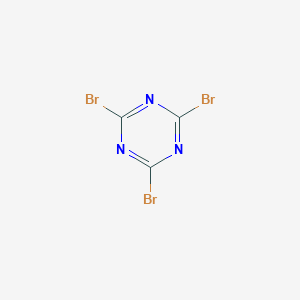
2,4,6-Tribromo-1,3,5-triazina
Descripción general
Descripción
2,4,6-Tribromo-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The tribromo derivative implies that bromine atoms are substituted at the 2, 4, and 6 positions of the triazine ring. This compound is not explicitly discussed in the provided papers, but its chemical relatives are extensively studied due to their applications in various fields, including pharmaceuticals, materials science, and as energetic materials .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives is a topic of significant interest due to their potential applications. For instance, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine involves a reliable method characterized by IR, multinuclear NMR spectroscopy, and X-ray crystal structure determinations . Similarly, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved in two steps from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods highlight the versatility of 1,3,5-triazine chemistry and the ability to introduce various substituents onto the triazine core.
Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is often characterized by X-ray crystallography, as seen in the studies of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine and 2,4-bis(triphenylphosphanimino)tetrazolo[5,1-a]-[1,3,5]triazine . These analyses reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of 1,3,5-triazine derivatives is diverse, with examples including the reaction of cyanuric azide with triphenylphosphane to form tetrazolo[5,1-a]-[1,3,5]triazine derivatives . The reagent 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions, demonstrating the utility of triazine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their substituents. For example, 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine exhibits good density, excellent thermal stability, and high performance as an energetic material . The optical and electrochemical properties of 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives have been studied, showing absorption in the UV region and a range of electron affinities and ionization potentials . These properties are essential for the application of triazine derivatives in various industries.
Aplicaciones Científicas De Investigación
Síntesis de derivados para propiedades biológicas
2,4,6-Tribromo-1,3,5-triazina: sirve como precursor para sintetizar derivados con propiedades biológicas significativas. Por ejemplo, derivados como la hexametilmelamina se utilizan clínicamente por sus propiedades antitumorales en el tratamiento de cánceres como el de pulmón, mama y ovario . La versatilidad de la estructura de la triazina permite la creación de compuestos con una gama de actividades biológicas.
Desarrollo de fármacos mediado por sideróforos
Los derivados de la triazina también muestran potencial como sideróforos, que son moléculas que se unen y transportan hierro en organismos microbianos. Esta propiedad se explota en el desarrollo de fármacos mediado por sideróforos, que pueden utilizarse para dirigirse e interrumpir la adquisición de hierro bacteriano .
Antagonistas del receptor del factor liberador de corticotropina 1
Algunos compuestos de 1,3,5-triazina exhiben una potente actividad como antagonistas del receptor del factor liberador de corticotropina 1. Estos compuestos pueden utilizarse en el tratamiento de la depresión y la ansiedad, ya que desempeñan un papel en la respuesta al estrés .
Antagonistas de la leucotrieno C4
Se ha encontrado que los derivados de This compound actúan como antagonistas de la leucotrieno C4. Estas sustancias tienen un efecto protector sobre las lesiones gástricas inducidas por HCl.etanol, lo cual es valioso en el tratamiento de ciertos trastornos gastrointestinales .
Fases estacionarias quirales en cromatografía
Los derivados de la triazina se utilizan como fases estacionarias quirales en cromatografía. Son particularmente útiles como agentes de solvatación quirales para determinar el exceso enantiomérico por espectroscopia de RMN y para la determinación de la configuración absoluta por dicroísmo circular .
Materiales luminiscentes e interruptores ópticos
La flexibilidad estructural de las triazinas permite su aplicación en la preparación de materiales luminiscentes e interruptores ópticos. Estos materiales tienen usos potenciales en el desarrollo de nuevos tipos de pantallas y sistemas de iluminación .
Complejos metálicos y cristales líquidos
Los derivados de 1,3,5-triazina forman complejos con metales y pueden estructurarse en cristales líquidos. Estas propiedades son valiosas en los campos de la ciencia de los materiales y la electrónica, donde pueden utilizarse para crear materiales y dispositivos sensibles .
Polímeros y blanqueadores ópticos
Finalmente, This compound se utiliza en la síntesis de polímeros y blanqueadores ópticos. Estas aplicaciones son particularmente relevantes en la fabricación de detergentes para lavar la ropa, donde contribuyen a la eficacia de la limpieza y la apariencia de las telas lavadas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,3,5-triazines, a class of compounds to which 2,4,6-tribromo-1,3,5-triazine belongs, have been known to display important biological properties . For example, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s known that 1,3,5-triazines can affect various biochemical pathways, leading to their diverse biological properties .
Pharmacokinetics
It’s known that 2,4,6-tribromo-1,3,5-triazine can be rapidly metabolized in both human and rat liver microsomes .
Result of Action
It’s known that 2,4,6-tribromo-1,3,5-triazine can contribute to high levels of 2,4,6-tribromophenol (2,4,6-tbp) in humans .
Propiedades
IUPAC Name |
2,4,6-tribromo-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBUUMUUNCHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274819 | |
| Record name | 2,4,6-Tribromo-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14921-00-7 | |
| Record name | Cyanuric bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromo-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANURIC BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



